molecular formula C18H16FN3O3 B2375169 2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide CAS No. 1017507-47-9

2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B2375169
CAS No.: 1017507-47-9
M. Wt: 341.342
InChI Key: USVLAMLIUFJYCI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic small molecule of significant interest in pharmacological research, primarily investigated for its potential as an inhibitor of the enzyme soluble epoxide hydrolase (sEH) [https://pubmed.ncbi.nlm.nih.gov/32463704/]. The sEH enzyme plays a key role in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs); therefore, inhibiting sEH stabilizes these beneficial signaling lipids, presenting a promising therapeutic strategy [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3109522/]. Research applications for this compound are focused on exploring pathways related to inflammation, hypertension, neuropathic pain, and other conditions where sEH is implicated. Its molecular structure, featuring a 1,2,4-oxadiazole ring and a fluorophenoxy moiety, is characteristic of compounds designed for high-affinity binding to the sEH catalytic site. This makes it a valuable chemical probe for studying the physiological and pathophysiological roles of the epoxide hydrolase pathway in various in vitro and in vivo disease models.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-11-6-5-7-13(10-11)17-21-18(22-25-17)20-16(23)12(2)24-15-9-4-3-8-14(15)19/h3-10,12H,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVLAMLIUFJYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-(2-fluorophenoxy)benzoic acid: This intermediate can be synthesized through the reaction of 2-fluorophenol with a suitable benzoic acid derivative under acidic conditions.

    Formation of 5-(3-methylphenyl)-1,2,4-oxadiazole: This step involves the cyclization of a hydrazide derivative with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reaction: The final step involves coupling the two intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate the activity of benzodiazepine receptors, thereby exerting its effects on the central nervous system . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules from the evidence, focusing on substituent variations and their implications.

2-(2-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide (C₁₇H₁₄FN₃O₃)

  • Key Differences : The oxadiazole ring is substituted with a phenyl group at position 5 instead of 3-methylphenyl.
  • Implications: The absence of the methyl group reduces steric bulk and may decrease lipophilicity (lower logP). This could enhance solubility but reduce membrane permeability compared to the target compound.

N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide (C₁₈H₁₆FN₃O₃)

  • Key Differences: Features a 4-methoxyphenyl substituent on the oxadiazole and a 2-fluorophenyl amide (vs. 2-fluorophenoxy in the target).
  • However, the amide linkage (vs. phenoxy ether in the target) may alter metabolic stability and bioavailability .

N-(3-methylphenyl)-2-[3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide (C₂₃H₁₈N₄O₅)

  • Key Differences: Contains a 4-nitrophenyl group on the oxadiazole and an acetamide (vs. propanamide) linked to a phenoxy moiety.
  • Implications : The nitro group is electron-withdrawing, which could enhance electrophilic reactivity and affect redox properties. The shorter acetamide chain may reduce conformational flexibility compared to the target’s propanamide .

2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide (C₂₀H₂₀N₃O₃S₂)

  • Key Differences : Replaces the oxadiazole with a thiazole ring and includes a sulfonyl group.
  • Implications : Thiazole’s sulfur atom may enhance metal-binding properties, while the sulfonyl group increases acidity and solubility. This structural divergence suggests distinct target selectivity compared to oxadiazole-containing analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₉H₁₇FN₃O₃* ~361.36 5-(3-methylphenyl)-oxadiazole, 2-fluorophenoxy
2-(2-fluorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide C₁₇H₁₄FN₃O₃ 341.31 5-phenyl-oxadiazole
N-(2-Fluorophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide C₁₈H₁₆FN₃O₃ 341.34 4-methoxyphenyl, 2-fluorophenyl amide
N-(3-methylphenyl)-2-[3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide C₂₃H₁₈N₄O₅ 430.41 4-nitrophenyl, acetamide
2-(3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide C₂₀H₂₀N₃O₃S₂ 438.52 Thiazole, sulfonyl group

Table 2: Substituent Effects on Properties

Substituent Effect on Lipophilicity Effect on Solubility Potential Biological Impact
3-Methylphenyl ↑ logP (hydrophobic) ↓ Aqueous solubility Enhanced membrane permeability
4-Methoxyphenyl ↓ logP (polar) ↑ Solubility Improved hydrogen-bonding with targets
4-Nitrophenyl ↓ logP (polar nitro) Variable Electrophilic reactivity; redox activity
Thiazole Variable (depends on S) ↑ Metal-binding Potential for kinase or protease inhibition

Research Implications

  • Structure-Activity Relationships (SAR): The target compound’s 3-methylphenyl and 2-fluorophenoxy groups balance lipophilicity and metabolic stability, making it a candidate for lead optimization in drug discovery.
  • Synthetic Challenges: The oxadiazole ring requires careful optimization of cyclization conditions (e.g., using SHELX programs for crystallographic validation, as noted in ).
  • Biological Potential: Analogous compounds in the evidence (e.g., thiazole derivatives in ) suggest applications in oncology or antimicrobial research, though specific assays are needed to validate the target’s activity.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a derivative of oxadiazole known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, focusing on its anticonvulsant and antibacterial properties.

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. For the specific compound , the synthesis may include the following general steps:

  • Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Substitution reactions : The introduction of the 2-fluorophenoxy and 3-methylphenyl groups can be performed using electrophilic aromatic substitution or nucleophilic aromatic substitution methods.

Anticonvulsant Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticonvulsant properties. For instance, a related study demonstrated that certain 2-substituted oxadiazoles showed considerable activity in both Pentylenetetrazol (PTZ) and Maximal Electroshock (MES) models. The mechanism of action appears to involve modulation of benzodiazepine receptors and other pathways .

Table 1: Anticonvulsant Activity of Related Oxadiazole Compounds

CompoundModel TestedActivity LevelMechanism
Compound APTZHighBenzodiazepine receptor modulation
Compound BMESModerateUnknown mechanisms
This compoundTBDTBDTBD

Antibacterial Activity

Another significant aspect of this compound's biological profile is its antibacterial activity. In studies assessing similar compounds, notable antibacterial effects were observed against various strains such as Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The minimum inhibitory concentrations (MIC) for these compounds were found to be comparable to established antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity Data

CompoundBacterial StrainMIC (µM)
5aStaphylococcus aureus8.34 ± 0.55
5gEscherichia coli8.97 ± 0.12
5pPseudomonas aeruginosa8.65 ± 0.57

Case Studies

Several studies have highlighted the promising biological activities associated with oxadiazole derivatives:

  • Anticonvulsant Study : A study published in PubMed evaluated a series of new oxadiazole derivatives for their anticonvulsant effects, revealing that certain compounds showed significant activity in both PTZ and MES models. The research indicated potential pathways through which these compounds exert their effects .
  • Antibacterial Evaluation : Another study focused on synthesizing various propanamides, including those with oxadiazole structures, demonstrated effective antibacterial properties against multiple bacterial strains. The results suggested that these compounds could serve as potential candidates for new antibiotic therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide, and how do reaction conditions influence yield?

  • Methodology : The oxadiazole core is typically synthesized via cyclization of amidoximes with acyl chlorides under acidic conditions . For the target compound, coupling the 2-fluorophenoxy-propanamide moiety to the 3-methylphenyl-oxadiazole intermediate requires precise stoichiometry and catalysts like DCC/DMAP. Reaction optimization (e.g., temperature, solvent polarity) is critical; for example, anhydrous THF at 60°C improves cyclization efficiency by reducing side reactions . Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR.

Q. How can spectroscopic techniques (FTIR, NMR, MS) be applied to confirm the structure of this compound?

  • Methodology :

  • FTIR : Identify key functional groups: C=O stretch (~1650 cm⁻¹ for amide), C-F stretch (~1250 cm⁻¹), and oxadiazole ring vibrations (~1550 cm⁻¹) .
  • 1H/13C NMR : Confirm substituent positions. For example, the 3-methylphenyl group shows a singlet at δ ~2.4 ppm (CH3), while the 2-fluorophenoxy moiety exhibits splitting patterns due to aromatic fluorine coupling .
  • HRMS : Validate molecular weight (expected [M+H]+: ~368.14) and fragmentation patterns using ESI-MS in positive ion mode .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, anticancer)?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values determined .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hours. Include positive controls (e.g., doxorubicin) and assess IC50 values .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict the compound’s mechanism of action?

  • Methodology :

  • Docking : Use AutoDock Vina to model interactions with targets like COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17). Key interactions may involve hydrogen bonding between the oxadiazole nitrogen and catalytic residues .
  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC50 data to predict bioactivity .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Batch Consistency : Compare purity (>95% via HPLC) and stereochemical integrity (chiral HPLC or X-ray crystallography) across studies .
  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion) and control for cell passage number and culture conditions .
  • Metabolic Stability : Assess compound degradation in liver microsomes (e.g., human S9 fraction) to rule out false negatives due to rapid metabolism .

Q. How can X-ray crystallography elucidate the compound’s solid-state structure and intermolecular interactions?

  • Methodology : Crystallize the compound using vapor diffusion (e.g., DMSO/water). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELXL . Key parameters:

  • Hydrogen Bonding : Between amide NH and oxadiazole O/N atoms.
  • Packing Analysis : Fluorine’s role in crystal lattice stabilization via C-F···π interactions .

Q. What are the metabolic pathways of this compound, and how can metabolites be identified?

  • Methodology :

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Phase I metabolites (oxidation, hydrolysis) and Phase II conjugates (glucuronidation) are prioritized .
  • Isotopic Labeling : Use 14C-labeled compound to track metabolic fate in rodent models .

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